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molecular formula C6H4FN3 B1279027 1-Azido-4-fluorobenzene CAS No. 3296-02-4

1-Azido-4-fluorobenzene

Cat. No. B1279027
M. Wt: 137.11 g/mol
InChI Key: VHFLTICYUZLEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858800B2

Procedure details

A solution of 262 mg of sodium nitrite dissolved in 2.0 ml of water was dropped into a solution of 3.09 g of 4-fluorophenylhydrazine hydrochloride in 20 ml of concentrated hydrochloric acid and 10 ml of diethyl ether under cooling with ice. Temperature of the reaction solution was raised to room temperature followed by stirring for 3 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 1.01 g of the crude title compound as a brown oily substance.
Quantity
262 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].Cl.[F:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][NH2:14])=[CH:9][CH:8]=1>O.Cl.C(OCC)C>[N:13]([C:10]1[CH:11]=[CH:12][C:7]([F:6])=[CH:8][CH:9]=1)=[N+:14]=[N-:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
262 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.09 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated saline solution and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 194%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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